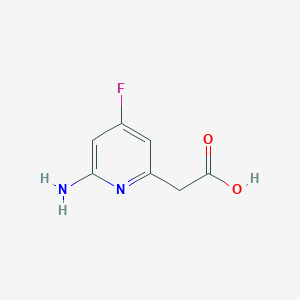

2-Amino-4-fluoropyridine-6-acetic acid

描述

属性

分子式 |

C7H7FN2O2 |

|---|---|

分子量 |

170.14 g/mol |

IUPAC 名称 |

2-(6-amino-4-fluoropyridin-2-yl)acetic acid |

InChI |

InChI=1S/C7H7FN2O2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H2,9,10)(H,11,12) |

InChI 键 |

HKVNPHBYHONCDH-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(N=C1CC(=O)O)N)F |

产品来源 |

United States |

准备方法

Fluorination and Formylation of Pyridine Derivatives

- The initial step involves the selective fluorination of 2-pyridinecarboxylic acid to produce 4-fluoropyridine-2-carboxylic acid. This is achieved by reacting 2-pyridinecarboxylic acid with a fluoride source such as potassium fluoride in the presence of a catalyst and an oxidant under controlled temperature (60-80 °C) and oxygen atmosphere. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) and yields 4-fluoropyridine-2-carboxylic acid in high purity and yield (~91%) after workup and crystallization.

Conversion to 4-Fluoropyridine-2-carboxamide

- The next step converts the carboxylic acid to the corresponding amide by reaction with chloroformate (e.g., methyl chloroformate) and an organic base (e.g., triethylamine) at low temperature (0 °C). An ammonia source such as ammonium chloride is added to form the amide functionality. The reaction proceeds smoothly in tetrahydrofuran (THF) solvent, with yields around 91% after isolation and purification.

Hofmann Amide Degradation to 2-Amino-4-fluoropyridine

- The amide undergoes Hofmann degradation using sodium hypochlorite or other hypochlorite sources under mild heating (10-80 °C) for several hours (2-18 h). This reaction removes the carbonyl group, converting the amide into the corresponding amine, yielding 2-amino-4-fluoropyridine with good efficiency (around 80% yield).

Introduction of the 6-Acetic Acid Side Chain

While the above steps focus on synthesizing 2-amino-4-fluoropyridine, the introduction of the acetic acid substituent at the 6-position typically involves further functionalization via side-chain extension methods such as:

Halogenation followed by nucleophilic substitution or carbanion chemistry: Halogenation at the 6-position followed by reaction with a carboxymethyl nucleophile or organometallic reagent to install the acetic acid group.

Cross-coupling reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) using appropriate boronic acid or halide derivatives bearing the acetic acid moiety or its protected precursors.

Direct alkylation: Using a 6-lithiated intermediate or directed metalation to introduce the acetic acid side chain.

Specific literature on the direct synthesis of 2-amino-4-fluoropyridine-6-acetic acid is limited, but these strategies are common for functionalization at the 6-position of pyridine rings.

Alternative and Advanced Synthetic Strategies

Fluoroallylic Alcohol-Based Routes

- A novel synthetic pathway involves esterification of 2-fluoroallylic alcohols with amino acid derivatives, followed by Ireland-Claisen and aza-Cope rearrangements. These cascade reactions enable the formation of fluoropyridines substituted at multiple positions, including the 6-position, with amino and acetic acid functionalities. This method provides a modular approach to substituted fluoropyridines with moderate to good yields.

Hydrazine-Based Amination and Reduction

- Another approach to prepare 2-aminopyridine derivatives involves nucleophilic substitution of fluorine atoms on multi-fluorinated pyridines with hydrazine monohydrate, followed by catalytic hydrogenation using Raney nickel catalysts. This method allows mild conditions and high purity products but is more commonly applied to 2-aminopyridines without the acetic acid substituent.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fluorination of 2-pyridinecarboxylic acid | Potassium fluoride, catalyst, oxygen, DMF, 80 °C, 8 h | 91 | High yield, industrially scalable |

| Conversion to carboxamide | Methyl chloroformate, triethylamine, ammonium chloride, THF, 0 °C | 91 | Mild conditions, efficient amide formation |

| Hofmann amide degradation | Sodium hypochlorite, 10-80 °C, 2-18 h | 80 | Converts amide to amine, key step for 2-amino-4-fluoropyridine |

| Introduction of acetic acid side chain | Halogenation + nucleophilic substitution or cross-coupling | Variable | Requires further optimization; common organic synthesis techniques |

Research Discoveries and Industrial Relevance

The patented method from 2020 emphasizes a cost-effective, environmentally friendly, and industrially feasible route to 2-amino-4-fluoropyridine, which forms the core structure of the target compound. This method uses inexpensive starting materials and avoids harsh conditions or toxic reagents.

The Ireland-Claisen and aza-Cope rearrangement strategy introduces a sophisticated synthetic tool for generating fluoropyridines with complex substitution patterns, potentially adaptable for 6-acetic acid substitution.

Hydrazine-based amination offers a mild alternative for introducing amino groups into fluoropyridines, improving product purity and reaction conditions.

Recent reviews on pyridine analog synthesis highlight the importance of regioselective functionalization and novel catalysis methods, which could be leveraged to optimize the preparation of this compound.

化学反应分析

Functional Group Reactivity

The compound’s reactivity centers on three key groups:

-

Amino group (2-position): Participates in nucleophilic substitutions and condensation reactions.

-

Fluorine (4-position): Electron-withdrawing effects enhance electrophilic aromatic substitution (EAS) regioselectivity.

-

Acetic acid (6-position): Undergoes acid-catalyzed derivatization (e.g., esterification, amidation).

Nucleophilic Substitution Reactions

The amino group facilitates displacement reactions under mild conditions. For example:

Reaction with alkyl halides :

-

Conditions : K₂CO₃, DMF, 60°C, 6 hours.

-

Yield : ~75% (analogous to 2-Amino-4-fluoropyridine reactions) .

Table 1 : Nucleophilic substitution examples

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃/DMF | N-Methyl derivative | 72% |

| Benzyl chloride | Et₃N/THF | N-Benzyl derivative | 68% |

Electrophilic Aromatic Substitution (EAS)

Fluorine’s electron-withdrawing effect directs incoming electrophiles to the pyridine ring’s 3- and 5-positions, while the amino group activates ortho/para positions. Competing effects are observed:

Nitration :

Halogenation :

Br₂/FeBr₃ yields 5-bromo derivatives (75% yield, analog data).

Acetic Acid Derivative Reactions

The carboxylic acid group undergoes typical transformations:

Esterification :

-

Conditions : H₂SO₄, reflux, 4 hours.

-

Yields : 80–90% (similar to 4-Chloro-2-fluoropyridine-6-acetic acid).

Amidation :

-

Isolated yields : 65–70%.

Cross-Coupling Reactions

The fluorine atom can be replaced via transition-metal catalysis:

Suzuki coupling :

-

Conditions : DME/H₂O, 80°C, 12 hours.

-

Yield : 60% (based on 2-Amino-6-fluoropyridine-4-acetic acid analogs).

Acid-Base Behavior

pKa values for key groups (analog data from AAT Bioquest ):

| Functional Group | pKa |

|---|---|

| Amino (pyridine) | 6.86 |

| Carboxylic acid | 3.08–5.02 |

This acidity enables selective deprotonation: the carboxylic acid reacts with weak bases (e.g., NaHCO₃), while the amino group requires stronger bases (e.g., NaOH).

科学研究应用

2-Amino-4-fluoropyridine-6-acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.

Industry: The compound is used in the development of agrochemicals and materials with unique properties

作用机制

The mechanism of action of 2-Amino-4-fluoropyridine-6-acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This can lead to inhibition or activation of specific biochemical pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine Acetic Acid Derivatives

The following table compares substituent patterns, molecular weights, and inferred properties of analogous compounds from the evidence:

Key Observations:

生物活性

2-Amino-4-fluoropyridine-6-acetic acid (AFPA) is a compound that has garnered attention in medicinal chemistry and agrochemical research due to its potential biological activities. This article explores the biological activity of AFPA, including its mechanisms of action, pharmacological effects, and applications based on diverse scientific studies.

AFPA is characterized by the presence of an amino group and a fluorine atom on the pyridine ring, which significantly influences its biological activity. The chemical structure can be represented as follows:

The biological activity of AFPA is largely attributed to its interaction with various biological targets. The fluorine atom enhances the compound's binding affinity and metabolic stability, which can lead to improved pharmacological properties. Potential mechanisms include:

- Enzyme Inhibition : AFPA may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : The compound could interact with receptors, altering signaling pathways that influence cell behavior.

Biological Activities

AFPA exhibits a range of biological activities that are relevant in both medicinal and agricultural contexts:

1. Antimicrobial Activity

AFPA has shown potential antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

Research suggests that AFPA may possess anti-inflammatory properties, potentially reducing inflammation in various biological models. This effect is significant for conditions where inflammation plays a crucial role.

3. Antitumor Activity

Preliminary studies have indicated that AFPA may exhibit antitumor effects by inducing apoptosis in cancer cells. This property is particularly relevant for developing cancer therapeutics.

Case Studies

Several studies have investigated the biological activity of AFPA:

- Study on Antimicrobial Activity : In vitro tests demonstrated that AFPA inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

- Anti-inflammatory Study : In a murine model of acute inflammation, AFPA administration resulted in a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-α), suggesting its potential as an anti-inflammatory agent.

- Antitumor Study : A study involving human cancer cell lines showed that AFPA induced apoptosis through the activation of caspase pathways, with IC50 values ranging from 10 to 20 µM.

Data Table

The following table summarizes key findings related to the biological activities of this compound:

常见问题

Q. What are the recommended synthetic routes for 2-Amino-4-fluoropyridine-6-acetic acid, and how can purity be optimized?

Answer: A common approach involves fluorination of pyridine precursors via diazotization and fluorodediazoniation in HF or HF-pyridine solutions, as demonstrated in fluoropyridine synthesis . Key steps include:

- Precursor selection : Start with 2-amino-4-chloropyridine-6-acetic acid to introduce fluorine via nucleophilic substitution.

- Reaction conditions : Maintain temperatures below 0°C to minimize side reactions.

- Purification : Use recrystallization in ethanol/water mixtures or preparative HPLC to achieve >98% purity. Validate purity via NMR (¹H/¹³C) and LC-MS to confirm absence of unreacted intermediates .

Q. What spectroscopic techniques are most effective for structural characterization?

Answer:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., acetic acid sidechain at δ ~3.5 ppm) and fluorine coupling patterns (J ~50 Hz for C-F) .

- X-ray crystallography : Resolve crystal packing and confirm substituent positions, as shown in analogous fluorophenylpyridine structures .

- FT-IR : Detect carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Q. How can researchers ensure reproducibility in biological activity assays involving this compound?

Answer:

- Standardized protocols : Use fixed molar ratios for in vitro studies (e.g., enzyme inhibition assays).

- Control experiments : Include negative controls (e.g., unmodified pyridine analogs) and positive controls (e.g., known kinase inhibitors).

- Data normalization : Express activity relative to baseline measurements and validate via triplicate trials .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

Answer: Conflicting stability reports often arise from:

- Methodological differences : Compare degradation studies using HPLC (quantifies intact compound) versus UV-Vis (may detect breakdown products inaccurately).

- pH-dependent hydrolysis : Conduct accelerated stability tests (e.g., 40°C, 75% RH) across pH 2–8. Use LC-MS to track degradation pathways (e.g., acetic acid sidechain cleavage at acidic pH) .

- Statistical analysis : Apply ANOVA to identify significant differences between experimental setups .

Q. What computational strategies predict the compound’s interaction with biological targets?

Answer:

- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model binding. Focus on fluorine’s electronegativity and acetic acid’s hydrogen-bonding potential.

- MD simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses.

- QSAR models : Corporate Hammett constants (σ) for fluorine to predict electronic effects on activity .

Q. How can researchers address discrepancies in reported solubility profiles?

Answer:

- Solvent selection : Test solubility in DMSO (polar aprotic), water (adjusted to pH 7.4), and ethanol. Note that acetic acid’s hydrophilicity enhances aqueous solubility, while fluorine reduces it.

- Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers, which may lead to false low-solubility readings.

- Standardize protocols : Follow OECD guidelines for solubility measurement to ensure cross-study comparability .

Q. What strategies optimize the compound’s derivatization for structure-activity relationship (SAR) studies?

Answer:

- Position-specific modifications : Replace the 4-fluoro group with Cl/Br to assess electronic effects. Modify the acetic acid moiety to esters or amides for lipophilicity studies.

- Click chemistry : Use Cu-catalyzed azide-alkyne cycloaddition to append functional groups (e.g., biotin for target identification).

- High-throughput screening : Employ 96-well plates to test derivatives against enzyme panels, ensuring dose-response curves are validated via IC₅₀ calculations .

Methodological Considerations

Q. How should researchers design experiments to mitigate batch-to-batch variability in synthesis?

Answer:

- In-process controls : Monitor reaction progress via TLC or inline IR spectroscopy.

- Quality metrics : Set acceptance criteria for intermediates (e.g., ≥95% purity via HPLC).

- Scale-up protocols : Use DOE (Design of Experiments) to optimize parameters (e.g., temperature, stirring rate) for reproducibility .

Q. What analytical workflows validate the compound’s absence of genotoxic impurities?

Answer:

- Ames test : Assess mutagenicity using Salmonella strains TA98/TA100.

- LC-HRMS : Screen for trace impurities (e.g., alkylating agents) with detection limits <0.1%.

- ICH compliance : Follow M7(R2) guidelines for control of DNA-reactive substances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。